(1-(4-Chlorophenyl)-3-P-tolyl-1H-pyrazol-4-YL)methanol
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Overview
Description
(1-(4-Chlorophenyl)-3-P-tolyl-1H-pyrazol-4-YL)methanol is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of a chlorophenyl group, a tolyl group, and a pyrazole ring, making it a molecule of interest in various fields of research due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(4-Chlorophenyl)-3-P-tolyl-1H-pyrazol-4-YL)methanol typically involves the condensation of 4-chlorobenzaldehyde with p-tolylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. The final step involves the reduction of the pyrazole derivative to obtain the desired methanol compound. Common reagents used in these reactions include sodium hydroxide, methanol, and hydrogen gas .
Industrial Production Methods
Industrial production of this compound may involve continuous hydrogenation processes where the intermediate is hydrogenated in the presence of a fixed bed of support-free catalyst pellets. The reaction conditions typically include temperatures ranging from 30°C to 160°C and pressures from 50 to 400 bar .
Chemical Reactions Analysis
Types of Reactions
(1-(4-Chlorophenyl)-3-P-tolyl-1H-pyrazol-4-YL)methanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions include various substituted pyrazoles, alcohols, and amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(1-(4-Chlorophenyl)-3-P-tolyl-1H-pyrazol-4-YL)methanol has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of (1-(4-Chlorophenyl)-3-P-tolyl-1H-pyrazol-4-YL)methanol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- Tris (4-chlorophenyl)methanol
- Tris (4-chlorophenyl)methane
- 1,1,1-Trichloro-2,2-bis (4-chlorophenyl)ethane (DDT)
Uniqueness
(1-(4-Chlorophenyl)-3-P-tolyl-1H-pyrazol-4-YL)methanol is unique due to its specific structural features, including the combination of a chlorophenyl group, a tolyl group, and a pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
CAS No. |
618441-59-1 |
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Molecular Formula |
C17H15ClN2O |
Molecular Weight |
298.8 g/mol |
IUPAC Name |
[1-(4-chlorophenyl)-3-(4-methylphenyl)pyrazol-4-yl]methanol |
InChI |
InChI=1S/C17H15ClN2O/c1-12-2-4-13(5-3-12)17-14(11-21)10-20(19-17)16-8-6-15(18)7-9-16/h2-10,21H,11H2,1H3 |
InChI Key |
CXWKUGJGKTZKHT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C=C2CO)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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